Pmc-S-methylisothiourea
CAS No.: 185674-98-0
Cat. No.: VC21543175
Molecular Formula: C16H24N2O3S2
Molecular Weight: 356.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 185674-98-0 |
---|---|
Molecular Formula | C16H24N2O3S2 |
Molecular Weight | 356.5 g/mol |
IUPAC Name | methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate |
Standard InChI | InChI=1S/C16H24N2O3S2/c1-9-10(2)14(23(19,20)18-15(17)22-6)11(3)12-7-8-16(4,5)21-13(9)12/h7-8H2,1-6H3,(H2,17,18) |
Standard InChI Key | HQHUGFRYEKXPQL-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(/N)\SC)C |
SMILES | CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)SC)C |
Canonical SMILES | CC1=C2C(=C(C(=C1C)S(=O)(=O)N=C(N)SC)C)CCC(O2)(C)C |
Chemical Identity and Structure
Pmc-S-methylisothiourea is a sulfur-containing organic compound with several defining characteristics. The compound is formally known by its IUPAC name methyl N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidothioate . It contains a Pmc (2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl) protecting group, which is a critical component of its function in chemical synthesis. The compound is also commonly referred to as PMC-MIT in chemical catalogs and research literature .
The chemical identity of Pmc-S-methylisothiourea is established through several standard identifiers:
Basic Chemical Information
Pmc-S-methylisothiourea possesses a molecular formula of C16H24N2O3S2 with a calculated molecular weight of 356.5 g/mol . Its structure contains a chromen ring system with multiple methyl substituents, a sulfonyl group, and a methylisothiourea moiety. The compound is registered under CAS number 185674-98-0, which serves as its unique identifier in chemical databases .
Structural Representation
The molecular structure features a 3,4-dihydrochromen core with five methyl substituents at positions 2,2,5,7,8. This pentamethylated chromen ring is connected to a sulfonyl group, which links to a methylisothiourea group. This arrangement gives the molecule its distinctive reactivity profile and protection capabilities in chemical synthesis .
Physical and Chemical Properties
Pmc-S-methylisothiourea exhibits several important physical and chemical properties that determine its behavior in various chemical environments and applications.
Physical Properties
The compound exists as a solid at standard temperature and pressure. Based on computational predictions, it has a relatively high boiling point of 492.3±55.0°C, indicating its thermal stability . The density is predicted to be 1.29±0.1 g/cm³, which is typical for organic compounds of this class .
Chemical Properties and Stability
Pmc-S-methylisothiourea has a predicted pKa value of 4.69±0.40, suggesting moderate acidity of certain functional groups within the molecule . The compound demonstrates notable stability to various chemical conditions, including resistance to organometallic reagents, basic conditions, and hydrogenolysis processes . This stability profile is particularly valuable in orthogonal protection strategies used in peptide chemistry and organic synthesis.
Synthetic Applications
Pmc-S-methylisothiourea serves significant functions in organic synthesis, particularly in peptide chemistry where protecting group strategies are crucial.
Guanylation Reactions
Amount of Compound | Volume of Solvent for 1 mM Solution | Volume of Solvent for 5 mM Solution | Volume of Solvent for 10 mM Solution |
---|---|---|---|
1 mg | 2.805 mL | 0.561 mL | 0.2805 mL |
5 mg | 14.0249 mL | 2.805 mL | 1.4025 mL |
10 mg | 28.0497 mL | 5.6099 mL | 2.805 mL |
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